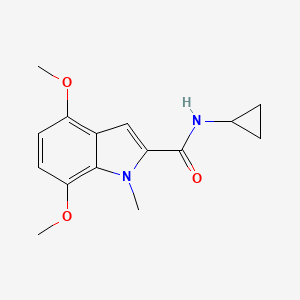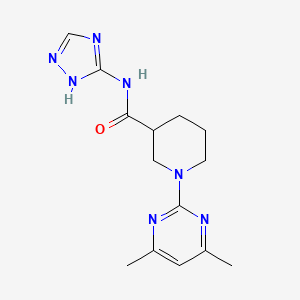
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving an azide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a hydrogenation reaction of a pyridine derivative.
Coupling Reactions: The final compound is obtained by coupling the pyrimidine, triazole, and piperidine rings through amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Altering Protein Function: Binding to proteins and affecting their structure or function.
類似化合物との比較
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxamide: The compound itself.
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
1-(4,6-dimethylpyrimidin-2-yl)-N-(4H-1,2,4-triazol-3-yl)piperidine-3-carboxylate methyl ester: A methyl ester derivative of the compound.
Uniqueness
This compound is unique due to its specific combination of pyrimidine, triazole, and piperidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C14H19N7O |
|---|---|
分子量 |
301.35 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H19N7O/c1-9-6-10(2)18-14(17-9)21-5-3-4-11(7-21)12(22)19-13-15-8-16-20-13/h6,8,11H,3-5,7H2,1-2H3,(H2,15,16,19,20,22) |
InChIキー |
NTRDZTPUOMMILW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC=NN3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B15104683.png)
![N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15104689.png)
![N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15104695.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B15104711.png)
![N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104712.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B15104717.png)
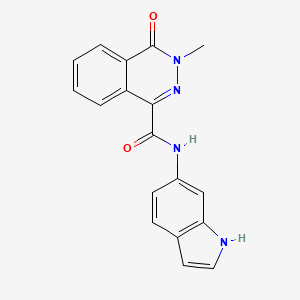
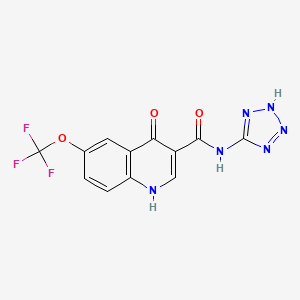
![1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide](/img/structure/B15104729.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide](/img/structure/B15104741.png)
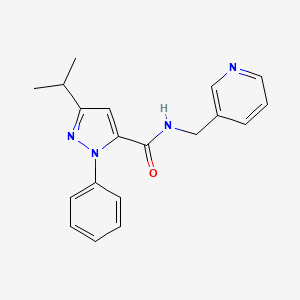
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104774.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15104789.png)
